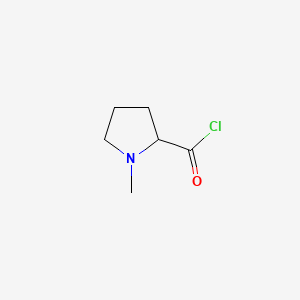

1-Methylprolyl chloride

CAS No.: 94813-61-3

Cat. No.: VC18471745

Molecular Formula: C6H10ClNO

Molecular Weight: 147.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94813-61-3 |

|---|---|

| Molecular Formula | C6H10ClNO |

| Molecular Weight | 147.60 g/mol |

| IUPAC Name | 1-methylpyrrolidine-2-carbonyl chloride |

| Standard InChI | InChI=1S/C6H10ClNO/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3 |

| Standard InChI Key | NJSQADKUMGVESS-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCCC1C(=O)Cl |

Introduction

The term "1-Methylprolyl chloride" likely originates from a conflation of "prolyl" (pertaining to the amino acid proline) and "pyrrolidinium" (a five-membered cyclic amine). No sources in the provided materials directly reference a compound named "1-Methylprolyl chloride." Instead, the search results highlight two closely related substances: 1-Methyl-1-propylpyrrolidinium chloride (CAS 528818-82-8) and 1-Ethyl-1-methylpropyl chloride (CAS 918-84-3). Both compounds feature quaternary ammonium or alkyl halide moieties, which are critical to their reactivity and applications .

1-Methyl-1-propylpyrrolidinium Chloride

This ionic liquid consists of a pyrrolidinium ring substituted with methyl and propyl groups at the 1-position, paired with a chloride counterion. Its molecular formula is C₈H₁₈ClN, and it is classified under the UNII identifier P299DFL792 . The compound’s GHS hazard classification includes warnings for oral toxicity (H302) and skin sensitization (H317), with precautionary measures emphasizing avoidance of ignition sources and protective equipment use .

1-Ethyl-1-methylpropyl Chloride

Also known as 3-chloro-3-methylpentane, this branched alkyl chloride has the formula C₆H₁₃Cl and a molar mass of 120.62 g/mol. Its physical properties include a boiling point of 115–116°C, a density of 0.885 g/mL, and a flash point of 49°F, making it highly flammable . Safety data sheets classify it under UN 1993 (flammable liquids) and note irritant effects on the eyes, skin, and respiratory system .

Synthesis and Industrial Applications

Synthetic Pathways for Pyrrolidinium-Based Ionic Liquids

1-Methyl-1-propylpyrrolidinium chloride is synthesized via quaternization reactions between 1-methylpyrrolidine and 1-chloropropane. A representative procedure involves heating 1-methylimidazole with 1-chloropropane in a pressure reaction tube, followed by purification through column chromatography . This method yields ionic liquids with high purity (98%), as confirmed by ¹H-NMR spectroscopy .

Table 1: Key Synthetic Parameters for 1-Methyl-1-propylpyrrolidinium Chloride

| Parameter | Value | Source |

|---|---|---|

| Reactants | 1-Methylpyrrolidine, 1-Chloropropane | |

| Catalyst | None (thermal conditions) | |

| Yield | 48% | |

| Purity | 98% |

Alkyl Chlorides as Alkylating Agents

3-Dimethylamino-2-methylpropyl chloride hydrochloride (CAS 4261-67-0) exemplifies the role of chlorinated compounds in modifying biomolecules. Its mechanism involves nucleophilic substitution at the chlorine-bearing carbon, enabling covalent bond formation with proteins or nucleic acids . This reactivity is exploited in biochemical studies to investigate enzyme inhibition and signal transduction pathways .

Physicochemical Properties and Environmental Behavior

Volatility and Environmental Mobility

Short-chain chlorinated alkanes like 1-chloropropane (n-propyl chloride) exhibit high volatility, with a boiling point of 46.6°C and a vapor pressure conducive to rapid atmospheric dispersion . Environmental fate studies indicate a half-life of 15 days in air due to hydroxyl radical-mediated degradation . In soil, these compounds demonstrate high mobility, with limited adsorption to organic matter and significant leaching potential .

Aquatic Fate and Ecotoxicity

1-Chloropropane’s low log Kow (octanol-water partition coefficient) of 1.8 suggests minimal bioaccumulation in aquatic organisms . Volatilization from water surfaces occurs rapidly, with a half-life of 4.2 hours in river models . Ecotoxicological data for fish and daphnids remain sparse, though structural analogs like 1,2-dichloroethane show moderate toxicity (LC₅₀ = 12–18 mg/L) .

Industrial and Research Applications

Ionic Liquids in Green Chemistry

1-Methyl-1-propylpyrrolidinium chloride serves as a solvent in electrocatalysis and biomass processing due to its low volatility and high thermal stability . Its compatibility with cellulose dissolution makes it valuable in textile manufacturing and biofuel production .

Alkyl Chlorides in Organic Synthesis

Branched chlorides like 1-Ethyl-1-methylpropyl chloride are intermediates in synthesizing agrochemicals and pharmaceuticals. For example, they participate in Friedel-Crafts alkylation to produce aromatic hydrocarbons or in nucleophilic substitutions to generate ethers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume